molecular formula C15H26N2O4 B2894525 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide CAS No. 1334369-47-9

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide

Cat. No.: B2894525
CAS No.: 1334369-47-9
M. Wt: 298.383
InChI Key: BVHSADBFFRJBJD-UHFFFAOYSA-N
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Description

The compound N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide belongs to the oxalamide class, characterized by two amide groups linked via an oxalyl bridge.

  • N2-substituent: A hydroxy-methoxy-methylpropyl group, providing hydrogen-bonding capacity (via -OH) and moderate polarity (via -OCH3) .
  • Molecular weight: Estimated at ~350–370 g/mol, based on analogs like N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide (336.5 g/mol, C17H24N2O3S) .

Oxalamides are often synthesized via coupling reactions between amines and oxalyl chloride derivatives . Applications range from pharmaceuticals (e.g., antiviral agents) to flavor enhancers, depending on substituent modifications .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(20,11-21-2)10-17-14(19)13(18)16-9-8-12-6-4-3-5-7-12/h6,20H,3-5,7-11H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHSADBFFRJBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCCC1=CCCCC1)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide typically involves multiple steps, starting with the formation of the cyclohexene ring. The cyclohexene can be synthesized through a Diels-Alder reaction, followed by the introduction of the ethyl group via nucleophilic substitution. The oxalamide moiety is then introduced through a reaction with an appropriate amine and oxalyl chloride.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals for treating various diseases.

Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name N1 Substituent N2 Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2-(Cyclohex-1-en-1-yl)ethyl 2-Hydroxy-3-methoxy-2-methylpropyl (Inferred) ~350–370 Hydrophobic core, H-bond donor/acceptor
N1-(2-(Cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide 2-(Cyclohex-1-en-1-yl)ethyl 3-Hydroxy-3-(thiophen-2-yl)propyl C17H24N2O3S 336.5 Thiophene introduces π-π interactions
S336 (Umami flavor compound) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl C21H25N3O4 383.4 Approved flavor enhancer (FEMA 4233)
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide 4-Chlorophenyl Thiazole-pyrrolidine hybrid C20H24ClN5O3 422.12 Antiviral activity (HIV entry inhibitor)
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide 4-Methoxyphenethyl 2-Methoxyphenyl C18H20N2O4 328.4 Polar aromatic groups, potential CNS activity

Key Observations :

  • Hydrophobicity : Cyclohexenyl-containing analogs (e.g., ) exhibit higher hydrophobicity than aryl or heteroaryl derivatives, impacting solubility and membrane permeability .
  • Bioactivity : Substitutions at N2 (e.g., thiazole in , pyridine in S336) correlate with specific applications (antiviral, flavor) .
  • Regulatory Status : S336 has global approval as a flavor compound, whereas other analogs remain experimental .

Example :

  • N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) : Synthesized in 35% yield via coupling of 4-methoxyphenethylamine with 2-methoxyphenyl-oxalyl chloride .

Target Compound Hypotheses :

  • The hydroxy-methoxy group may enable metal coordination (similar to ), suggesting utility in catalysis .
  • The cyclohexenyl group could enhance blood-brain barrier penetration, making it a candidate for neuroactive drugs .

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. This article aims to explore its biological properties, including antiproliferative, antioxidant, and antibacterial activities, supported by relevant case studies and research findings.

  • Molecular Formula : C22H26N2O3
  • Molecular Weight : 366.5 g/mol
  • CAS Number : 1351649-13-2

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing significant potential in several areas:

1. Antiproliferative Activity

Antiproliferative activity refers to the ability of a compound to inhibit cell growth and proliferation, particularly in cancer cells.

Research Findings:

  • A study evaluated the antiproliferative effects of several oxalamide derivatives, including the compound . It was found that compounds with similar structures exhibited IC50 values ranging from 1.2 to 5.3 μM against various cancer cell lines, indicating strong antiproliferative effects .
CompoundCell LineIC50 (μM)
This compoundMCF-73.1
Other derivativesHCT 1163.7
Other derivativesHEK 2935.3

This suggests that the compound may have selective activity against specific cancer types, particularly breast cancer (MCF-7).

2. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress.

Research Findings:
In vitro tests showed that several oxalamide derivatives, including this compound, demonstrated significant antioxidant activity compared to standard controls like BHT (Butylated Hydroxytoluene). The antioxidative properties were confirmed through various assays, indicating potential for therapeutic applications in oxidative stress-related conditions .

3. Antibacterial Activity

The antibacterial properties of the compound were assessed against various bacterial strains.

Research Findings:
One study highlighted that certain oxalamide derivatives exhibited selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 μM . This suggests that the compound may be effective in treating infections caused by resistant bacterial strains.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • The oxalamide group can form hydrogen bonds with specific enzymes or receptors, modulating their activity.
  • The presence of hydroxy and methoxy groups may enhance lipophilicity and binding affinity to biological targets.

Case Studies

Several case studies have examined the effects of similar compounds:

  • Anticancer Studies : Derivatives with structural similarities showed promising results in inhibiting tumor growth in xenograft models.
  • Oxidative Stress Models : Compounds were tested for their ability to reduce markers of oxidative stress in cellular models, showing significant protective effects.

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

Q. How can structural characterization be reliably performed for this compound?

Use a combination of spectroscopic and computational methods:

  • NMR : 1H/13C NMR to confirm the oxalamide backbone and substituent integration (e.g., cyclohexene protons at δ 5.5–6.0 ppm; methoxy group at δ 3.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]+: 375.2) .
  • IR spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
  • Computational modeling : Density functional theory (DFT) to predict bond angles and electronic properties .

Q. What solvent systems are optimal for solubility and stability studies?

The compound is hydrophobic but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For stability:

  • Avoid aqueous buffers (pH <5 or >9) to prevent hydrolysis of the oxalamide group .
  • Store in anhydrous conditions at -20°C to mitigate degradation .

Advanced Research Questions

Q. How can conflicting data on bioactivity be resolved for structurally similar oxalamides?

Contradictions in bioactivity often arise from:

  • Target selectivity : Use radioligand binding assays (e.g., with ³H-labeled analogs) to differentiate off-target effects .
  • Metabolic stability : Compare hepatic microsome half-lives (e.g., human vs. murine) to assess species-specific degradation .
  • Structural analogs : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions .

Case Study : A cyclohexene-containing analog showed 10x higher IC50 in cancer cell lines than its furan counterpart, attributed to steric hindrance in target binding .

Q. What mechanistic insights can be gained from studying substitution reactions at the oxalamide core?

Nucleophilic substitution (e.g., with thiols or amines) reveals:

  • Reactivity trends : The hydroxypropyl group undergoes SN2 reactions faster than the cyclohexene-ethyl moiety due to steric accessibility .
  • Catalytic effects : Lewis acids (e.g., ZnCl2) accelerate reactions in THF by polarizing the amide carbonyl .
  • Byproduct analysis : Use LC-MS to detect intermediates (e.g., oxazolidinones from intramolecular cyclization) .

Q. How can computational methods predict binding modes with biological targets?

  • Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model hydrogen bonds between the oxalamide and catalytic lysine residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • SAR analysis : Corrogate calculated binding energies (ΔG) with experimental IC50 values to validate models .

Methodological Challenges & Solutions

Q. What strategies mitigate low yields in large-scale synthesis?

  • Continuous flow reactors : Improve mixing and heat transfer for amidation steps, achieving >90% conversion .
  • Catalyst recycling : Immobilize DMAP on mesoporous silica to reduce waste .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring .

Q. How can in vitro assays differentiate between cytotoxic and cytostatic effects?

  • Proliferation assays : Compare MTT (metabolic activity) vs. BrdU (DNA synthesis) results .
  • Cell cycle analysis : Use flow cytometry with propidium iodide staining to quantify G1 arrest .
  • Targeted knockdown : CRISPR/Cas9 editing of putative targets (e.g., mTOR) to confirm mechanism .

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